molecular formula C17H17N3O2S B2802310 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034595-27-0

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2802310
CAS No.: 2034595-27-0
M. Wt: 327.4
InChI Key: XGDKSIUUKSCTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including an isoxazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene and Pyridine Rings: These rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target specific functional groups, such as the acetamide or the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Pathways: It could influence signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The unique combination of functional groups in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide may confer distinct chemical properties and biological activities compared to similar compounds. This could include differences in reactivity, binding affinity, and specificity for molecular targets.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-15(12(2)22-20-11)8-16(21)19-9-13-4-3-6-18-17(13)14-5-7-23-10-14/h3-7,10H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDKSIUUKSCTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.